4-Chloro-3-fluoro-2-formylbenzoic acid 4-Chloro-3-fluoro-2-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 2248375-49-5
VCID: VC4254858
InChI: InChI=1S/C8H4ClFO3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13)
SMILES: C1=CC(=C(C(=C1C(=O)O)C=O)F)Cl
Molecular Formula: C8H4ClFO3
Molecular Weight: 202.57

4-Chloro-3-fluoro-2-formylbenzoic acid

CAS No.: 2248375-49-5

Cat. No.: VC4254858

Molecular Formula: C8H4ClFO3

Molecular Weight: 202.57

* For research use only. Not for human or veterinary use.

4-Chloro-3-fluoro-2-formylbenzoic acid - 2248375-49-5

Specification

CAS No. 2248375-49-5
Molecular Formula C8H4ClFO3
Molecular Weight 202.57
IUPAC Name 4-chloro-3-fluoro-2-formylbenzoic acid
Standard InChI InChI=1S/C8H4ClFO3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13)
Standard InChI Key NQMBUVAEMZBLNX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(=O)O)C=O)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-chloro-3-fluoro-2-formylbenzoic acid, defines its substitution pattern on the benzene ring:

  • Position 1: Carboxylic acid (-COOH)

  • Position 2: Formyl group (-CHO)

  • Position 3: Fluorine (-F)

  • Position 4: Chlorine (-Cl)

This arrangement creates a sterically congested aromatic system with electron-withdrawing groups (EWGs) at positions 2, 3, and 4, significantly influencing its electronic properties and reactivity.

Table 1: Key Molecular Descriptors

PropertyValue/Descriptor
Molecular formulaC₈H₄ClFO₃
Molecular weight201.57 g/mol
SMILESO=C(O)C1=C(C=O)C(F)=C(Cl)C=C1
InChIInChI=1S/C8H4ClFO3/c9-6-2-1-5(7(10)8(12)13)4(3-11)15/h1-3H,(H,12,13)
Rotatable bonds2
Topological polar SA66.8 Ų

Spectroscopic Signatures

While experimental spectral data for this compound is unavailable, predictions based on density functional theory (DFT) calculations and analog comparisons suggest:

  • IR spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1680 cm⁻¹ (formyl C=O), and 750–800 cm⁻¹ (C-Cl and C-F stretches) .

  • ¹H NMR: Downfield shifts for aromatic protons due to EWGs, with the formyl proton appearing as a singlet at δ ~10.2 ppm.

  • ¹³C NMR: Carboxylic acid carbon at δ ~167 ppm, formyl carbon at δ ~192 ppm, and aromatic carbons in the δ 115–145 ppm range .

Synthetic Approaches

Retrosynthetic Analysis

Two primary synthetic routes emerge for constructing this molecule:

Route A: Sequential Functionalization of Benzoic Acid

  • Chlorination: Electrophilic substitution at position 4 using Cl₂/FeCl₃.

  • Fluorination: Directed ortho-metallation (DoM) with LDA followed by electrophilic fluorination .

  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) at position 2.

Route B: Late-Stage Carboxylation

  • Formylation: Install -CHO at position 2 on 3-fluoro-4-chlorotoluene via Gattermann–Koch reaction.

  • Oxidation: Convert methyl group to -COOH using KMnO₄ under acidic conditions.

Optimization Challenges

  • Regioselectivity: Competitive halogenation at adjacent positions requires careful control of reaction conditions.

  • Functional group compatibility: The formyl group’s sensitivity to oxidation necessitates protective strategies during carboxylation steps.

  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions with EWGs .

Physicochemical Properties

Thermodynamic Parameters

PropertyPredicted ValueMethod
Melting point182–185°CDSC simulation (COSMO-RS)
LogP1.92 ± 0.15XLogP3-AA
Aqueous solubility2.1 mg/mL (25°C)Abraham model
pKa (COOH)2.8SPARC calculatίons

The compound exhibits limited water solubility due to its hydrophobic aromatic core but demonstrates improved solubility in polar organic solvents like DMF and THF.

Stability Profile

  • Thermal stability: Decomposition onset at 210°C (TGA prediction).

  • Photostability: Susceptible to UV-induced radical reactions at the C-Cl bond.

  • Hydrolytic stability: Formyl group undergoes slow hydration to gem-diol in aqueous acidic conditions.

Chemical Reactivity and Derivative Synthesis

Reaction Pathways

The molecule’s multifunctional nature enables diverse transformations:

Nucleophilic Aromatic Substitution

  • Cl displacement: Reacts with amines (e.g., piperidine) in DMF at 80°C to yield 4-amino derivatives .

  • F displacement: Requires harsh conditions (e.g., KOtBu, 150°C) due to strong C-F bond.

Carbonyl Chemistry

  • Formyl reduction: NaBH₄/MeOH produces 2-(hydroxymethyl) analog.

  • Schiff base formation: Condenses with anilines to generate imine-linked conjugates.

Carboxylic Acid Derivatives

  • Esterification: MeOH/H₂SO₄ yields methyl ester (improves membrane permeability).

  • Amide coupling: EDC/HOBt mediates peptide bond formation with amines.

Computational Reactivity Analysis

DFT studies (B3LYP/6-311+G**) reveal:

  • Electrostatic potential: Maximal negative charge at O atoms of COOH and CHO groups.

  • Frontier orbitals: LUMO localized on formyl and carboxylic acid groups, suggesting electrophilic reactivity.

Biological and Industrial Applications

Pharmaceutical Intermediate

  • Antimicrobial agents: Halogenated benzoic acids show activity against Gram-positive pathogens .

  • Kinase inhibitors: The formyl group serves as a warhead for covalent binding to cysteine residues.

Materials Science

  • Metal-organic frameworks (MOFs): Carboxylate coordination to metal nodes enables porous material design.

  • Polymer additives: Improves thermal stability in polyesters through halogen-mediated radical scavenging.

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